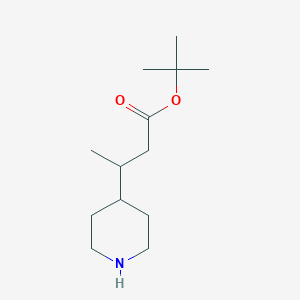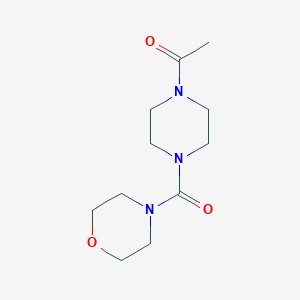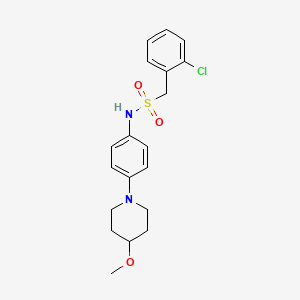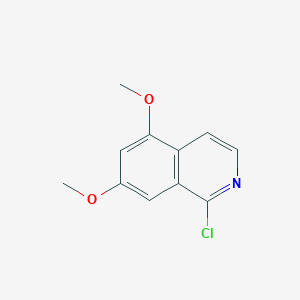
Tert-butyl 3-piperidin-4-ylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-piperidin-4-ylbutanoate, also known as TB4, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have a range of biological and physiological effects, making it a promising candidate for various applications in the field of medicine.
Mécanisme D'action
Tert-butyl 3-piperidin-4-ylbutanoate works by modulating the activity of various cellular pathways. It has been found to activate the Akt pathway, which plays a crucial role in cell survival and growth. Tert-butyl 3-piperidin-4-ylbutanoate also activates the ERK pathway, which is involved in cell proliferation and differentiation. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-piperidin-4-ylbutanoate has been found to have a range of biochemical and physiological effects. It has been found to promote cell survival and growth, enhance tissue repair and regeneration, and modulate inflammation. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have angiogenic effects, promoting the growth of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 3-piperidin-4-ylbutanoate in lab experiments is its ability to modulate various cellular pathways, making it a versatile tool for studying cellular processes. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using Tert-butyl 3-piperidin-4-ylbutanoate is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on Tert-butyl 3-piperidin-4-ylbutanoate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have potential applications in the treatment of inflammatory diseases, such as arthritis. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to have angiogenic effects, making it a potential treatment for conditions such as ischemia and cardiovascular disease. Further research is needed to fully understand the potential applications of Tert-butyl 3-piperidin-4-ylbutanoate in these areas.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-piperidin-4-ylbutanoate involves the reaction between tert-butyl 4-piperidone and 3-bromobutyric acid. The resulting compound is then treated with sodium hydride, followed by reaction with tert-butyl bromoacetate. The final product is purified using column chromatography to obtain Tert-butyl 3-piperidin-4-ylbutanoate.
Applications De Recherche Scientifique
Tert-butyl 3-piperidin-4-ylbutanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
tert-butyl 3-piperidin-4-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMLJOFGPCELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-piperidin-4-ylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)



![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)
![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)